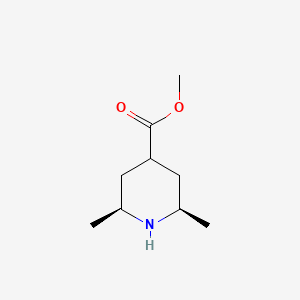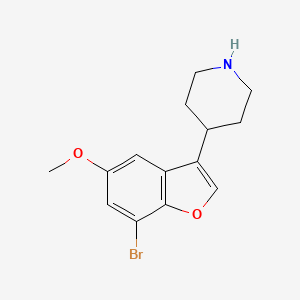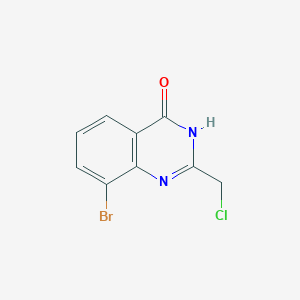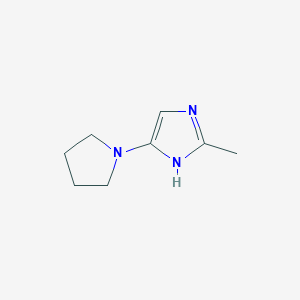![molecular formula C6H7N3O B12870510 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is a heterocyclic compound characterized by a fused ring structure comprising a pyrrole and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the formation of the imidazole ring through cyclization reactions. The oxime functional group is introduced in the final steps through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Example Synthetic Route:
Formation of Pyrrole Ring: Starting from a suitable precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be synthesized via Paal-Knorr synthesis.
Cyclization to Imidazole: The pyrrole derivative undergoes cyclization with an appropriate amine and a dehydrating agent to form the imidazole ring.
Oxime Formation: The final step involves the reaction of the ketone or aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the oxime group.
Major Products
Oxidation Products: Nitrile oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-Pyrrolo[1,2-a]imidazol-7-ol
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Comparison
Compared to similar compounds, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential biological activity. The oxime group can participate in specific reactions that are not possible with other similar compounds, making it a valuable scaffold in medicinal chemistry and other applications.
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
(NE)-N-(5,6-dihydropyrrolo[1,2-c]imidazol-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-8-5-1-2-9-4-7-3-6(5)9/h3-4,10H,1-2H2/b8-5+ |
InChI-Schlüssel |
LNIWJFRBBAAOBE-VMPITWQZSA-N |
Isomerische SMILES |
C\1CN2C=NC=C2/C1=N/O |
Kanonische SMILES |
C1CN2C=NC=C2C1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)





![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
